Sym-homospermidine
Overview
Description
Sym-homospermidine is a polyazaalkane comprising undecane with three aza groups placed at the 1-, 6-, and 11-positions . It is a triamine, which means it contains three amino groups. This compound is found in various organisms, including bacteria, archaea, and eukaryotes . This compound plays a crucial role in cellular growth and proliferation, similar to other polyamines like spermidine and spermine .
Preparation Methods
Sym-homospermidine can be synthesized through multiple pathways. In bacteria, it is primarily synthesized from putrescine via the enzyme homospermidine synthase . This enzyme catalyzes the formation of this compound by transferring an aminobutyl group from spermidine to putrescine . Another pathway involves the use of deoxyhypusine synthase-like enzymes, which are found in a diverse range of bacterial phyla .
Chemical Reactions Analysis
Sym-homospermidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a Bronsted base, it can accept protons from acids . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding amides or nitriles .
Scientific Research Applications
Sym-homospermidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex polyamines . In biology, it plays a role in the stabilization of nucleic acids and proteins, similar to other polyamines . In medicine, this compound has been studied for its potential role in cancer therapy, as polyamines are known to be involved in cell proliferation . In industry, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of sym-homospermidine involves its interaction with nucleic acids and proteins. It stabilizes the structure of DNA and RNA by binding to their phosphate groups . This stabilization is crucial for various cellular processes, including replication and transcription. This compound also interacts with proteins, affecting their structure and function . The molecular targets and pathways involved in its action include the hypusine modification pathway, which is essential for the activation of the translation factor eIF5A .
Comparison with Similar Compounds
Sym-homospermidine is similar to other polyamines such as spermidine and sym-norspermidine . it is unique in its symmetrical structure and the specific positions of its amino groups. Spermidine, for example, has an asymmetrical structure with amino groups at different positions . Sym-norspermidine, on the other hand, has a shorter carbon backbone compared to this compound . These structural differences result in variations in their biological functions and applications .
Properties
IUPAC Name |
N'-(4-aminobutyl)butane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c9-5-1-3-7-11-8-4-2-6-10/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODZHRGDSPLRMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCCN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196098 | |
Record name | Sym-homospermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-76-3 | |
Record name | N1-(4-Aminobutyl)-1,4-butanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4427-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sym-homospermidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sym-homospermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SYM-HOMOSPERMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IJ25X1H4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4,4'-Diaminodibutylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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